molecular formula C16H14Cl4N2O2 B15044957 3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide

3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide

Cat. No.: B15044957
M. Wt: 408.1 g/mol
InChI Key: QSJUOVQOLOLZJQ-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl4N2O2 It is known for its unique structure, which includes multiple chlorine atoms and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide typically involves multiple steps. One common method starts with the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate product. This intermediate is then reacted with 2-methoxyaniline under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxyaniline group

Properties

Molecular Formula

C16H14Cl4N2O2

Molecular Weight

408.1 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl4N2O2/c1-24-13-8-3-2-7-12(13)21-15(16(18,19)20)22-14(23)10-5-4-6-11(17)9-10/h2-9,15,21H,1H3,(H,22,23)

InChI Key

QSJUOVQOLOLZJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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